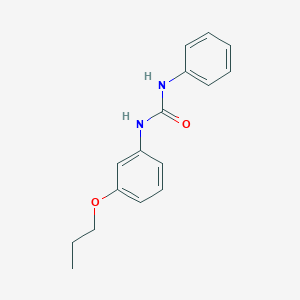![molecular formula C17H17ClN2O3 B267126 2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, commonly known as CEP-33779, is a small molecule inhibitor that has become a focus of scientific research due to its potential therapeutic applications.
Mechanism of Action
CEP-33779 works by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and cell survival. By inhibiting NF-κB activity, CEP-33779 can reduce inflammation, inhibit cancer cell growth, and protect against neurodegenerative disorders.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and improving cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are still being studied.
Advantages and Limitations for Lab Experiments
One of the advantages of using CEP-33779 in lab experiments is that it is a small molecule inhibitor, which makes it easier to use than larger molecules such as antibodies. Additionally, CEP-33779 has been shown to be effective in various disease models, making it a versatile tool for studying different disease pathways. However, one limitation of using CEP-33779 is that it may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on CEP-33779. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to investigate the mechanisms underlying its effects on cognitive function in animal models of Alzheimer's disease. Additionally, further research is needed to optimize the dosing and delivery of CEP-33779 to maximize its therapeutic potential.
Synthesis Methods
CEP-33779 can be synthesized through a series of chemical reactions, starting with the reaction between 2-chlorobenzoyl chloride and 4-aminophenyl N-(2-methoxyethyl)carbamate. The resulting intermediate is then subjected to further reactions to form the final product, 2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.
Scientific Research Applications
CEP-33779 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CEP-33779 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In inflammation research, CEP-33779 has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, CEP-33779 has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
Product Name |
2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(2-methoxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-11-10-19-16(21)12-6-8-13(9-7-12)20-17(22)14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
VZPCWBMKAZWVKC-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)


![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)


![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)

![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)
![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)